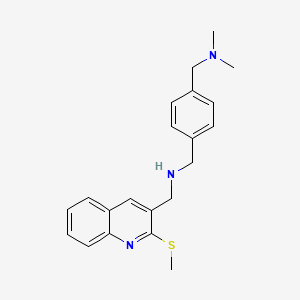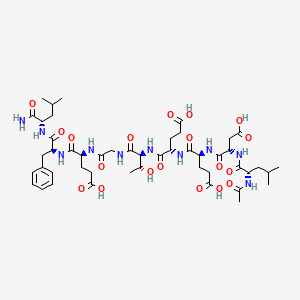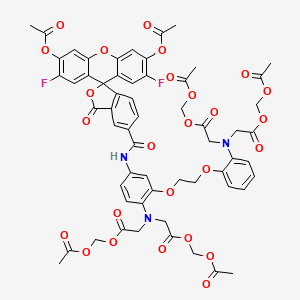
ATP Synthesis-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATP Synthesis-IN-1 is a compound that plays a crucial role in the synthesis of adenosine triphosphate (ATP), which is the primary energy carrier in cells. ATP is essential for various cellular processes, including metabolism, transport, and signaling. This compound is particularly significant in the study of bioenergetics and cellular respiration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ATP Synthesis-IN-1 can be synthesized through a multi-step chemical process. The synthesis typically involves the use of adenosine and inorganic polyphosphate as key substrates. The reaction is catalyzed by enzymes such as adenosine kinase and polyphosphate kinases. The reaction conditions include a pH range of 4.0 to 9.0 and a temperature of 45°C .
Industrial Production Methods
Industrial production of this compound involves the use of living yeast cells. The yeast cells are cultured in bioreactors, where they produce ATP through cellular respiration. The ATP is then extracted and purified for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
ATP Synthesis-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Involves the transfer of electrons from this compound to an oxidizing agent.
Reduction: Involves the gain of electrons by this compound from a reducing agent.
Substitution: Involves the replacement of a functional group in this compound with another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
The reactions typically occur under mild conditions, including ambient temperature and neutral pH .
Major Products
The major products formed from the reactions of this compound include adenosine diphosphate (ADP) and inorganic phosphate (Pi). These products are essential for the regeneration of ATP in cellular processes .
Aplicaciones Científicas De Investigación
ATP Synthesis-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of ATP synthesis and hydrolysis.
Biology: Used to investigate the role of ATP in cellular processes such as metabolism, transport, and signaling.
Medicine: Used in the development of drugs targeting ATP synthesis pathways for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Used in the production of biofuels and other biotechnological applications.
Mecanismo De Acción
ATP Synthesis-IN-1 exerts its effects by facilitating the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi). The compound acts as a catalyst, enhancing the efficiency of the ATP synthase enzyme. The molecular targets of this compound include the F1 and F0 subunits of the ATP synthase enzyme. The compound promotes the rotation of the central stalk of the enzyme, which drives the synthesis of ATP .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ATP Synthesis-IN-1 include:
Adenosine triphosphate (ATP): The primary energy carrier in cells.
Adenosine diphosphate (ADP): A precursor to ATP.
Inorganic phosphate (Pi): A key component in the synthesis of ATP.
Uniqueness
This compound is unique in its ability to enhance the efficiency of the ATP synthase enzyme. Unlike other compounds, this compound specifically targets the F1 and F0 subunits of the enzyme, promoting the rotation of the central stalk and driving the synthesis of ATP. This makes this compound a valuable tool in the study of bioenergetics and cellular respiration .
Propiedades
Fórmula molecular |
C21H25N3S |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
1-[4-[(dimethylamino)methyl]phenyl]-N-[(2-methylsulfanylquinolin-3-yl)methyl]methanamine |
InChI |
InChI=1S/C21H25N3S/c1-24(2)15-17-10-8-16(9-11-17)13-22-14-19-12-18-6-4-5-7-20(18)23-21(19)25-3/h4-12,22H,13-15H2,1-3H3 |
Clave InChI |
DVUDEYVEBQKKMF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N=C2SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)




![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)


![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)



![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)

